molecular formula C9H6BrNO2 B1292539 4-Bromo-1H-indole-6-carboxylic acid CAS No. 374633-27-9

4-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B1292539
CAS No.: 374633-27-9
M. Wt: 240.05 g/mol
InChI Key: SAEJTFXNRYRHNA-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-6-carboxylic acid typically involves the bromination of 1H-indole followed by carboxylation. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4-position. The carboxylation step can be carried out using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

  • Substituted indoles, oxindoles, indolines, amides, and esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Structure

The molecular formula of 4-Bromo-1H-indole-6-carboxylic acid is C9H6BrNO2C_9H_6BrNO_2. The presence of the bromine atom at the 4-position and the carboxylic acid group at the 6-position significantly influence its chemical reactivity and biological activity.

Medicinal Applications

This compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Indole derivatives are known to exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that this compound may inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise against various pathogens, making it a candidate for developing new antimicrobial agents.

Biochemical Research

The compound is utilized in biochemical studies to understand its interactions with biomolecules:

  • Enzyme Inhibition : It has been reported to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular signaling pathways related to metabolism and cell survival.
  • Biological Pathway Modulation : this compound can influence gene expression related to inflammatory responses and other critical biological processes. Its ability to bind with high affinity to multiple receptors allows researchers to probe indole-related biochemistry effectively.

Industrial Applications

In industry, this compound is employed in:

  • Pharmaceutical Development : As a building block for synthesizing more complex indole derivatives with potential biological activities, it plays a crucial role in drug discovery processes.
  • Agrochemical Formulations : The compound's biological activity makes it suitable for developing agrochemicals that target specific pests or diseases in crops.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis through modulation of key signaling pathways involved in cell survival. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and GSK-3 revealed that the compound acts as an inhibitor. By binding to the active site of GSK-3, it prevented substrate binding, thereby affecting downstream signaling pathways crucial for cellular metabolism and proliferation.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group enhance its binding affinity to various biological receptors, potentially modulating their activity. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-2-carboxylic acid
  • 6-Bromo-1H-indole-4-carboxylic acid
  • 1H-indole-6-carboxylic acid

Comparison: 4-Bromo-1H-indole-6-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications .

Biological Activity

4-Bromo-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been investigated for its potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₆BrNO₂
  • Molecular Weight : 228.06 g/mol
  • Structure : The compound features a bromine atom at the 4-position of the indole ring and a carboxylic acid group at the 6-position, contributing to its biological activity.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as GSK-3 (Glycogen Synthase Kinase 3), which plays a crucial role in numerous cellular processes including metabolism and cell survival .
  • Interaction with Receptors : The compound likely interacts with specific proteins and enzymes, modulating their activity and influencing metabolic pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance:

  • HIV Integrase Inhibition : Similar compounds have demonstrated significant inhibitory effects on HIV integrase, with IC₅₀ values indicating effective inhibition at low concentrations. Although specific data for this compound is limited, structural analogs have shown promising results .
CompoundIC₅₀ (μM)Activity
Compound 312.41HIV Integrase Inhibitor
Compound 418.52HIV Integrase Inhibitor

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

  • Cell Proliferation Inhibition : Studies indicate that indole derivatives can affect cell cycle progression and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been explored extensively:

  • Broad-Spectrum Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is still emerging .

Case Studies

Several case studies highlight the biological activity of similar indole derivatives:

  • Study on Indole Derivatives as Antiviral Agents
    • Researchers synthesized a series of indole derivatives and tested their efficacy against HIV integrase. Compounds with structural similarities to this compound showed promising inhibitory effects, suggesting potential pathways for drug development .
  • Anticancer Mechanisms in Indole Compounds
    • A study evaluated the effects of indole derivatives on cancer cell lines, demonstrating that certain modifications could enhance their cytotoxicity against specific cancer types. This reinforces the need for further exploration of this compound in cancer research .

Q & A

Q. What are the common synthetic routes for 4-Bromo-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves bromination of indole precursors or functionalization of pre-brominated indole scaffolds. A stepwise approach is recommended:

Indole Core Formation : Use Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole backbone.

Bromination : Introduce bromine at the 4-position using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C) to avoid over-bromination .

Carboxylic Acid Introduction : Oxidize a methyl or hydroxymethyl group at the 6-position using KMnO₄ or RuO₄ under acidic conditions.

Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve bromination regioselectivity.
  • Use protecting groups (e.g., tert-butyl esters) to prevent side reactions during oxidation .

Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield RangeKey Challenges
Indole FormationPd(OAc)₂, CuI, PPh₃, 80°C40–60%Byproduct formation
BrominationNBS, DMF, 0°C55–75%Positional selectivity
OxidationKMnO₄, H₂SO₄, H₂O, reflux60–80%Over-oxidation to CO₂

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Basic Research Focus
A multi-technique approach ensures structural validation:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad δ 12–14 ppm). The bromine atom causes deshielding of adjacent carbons (~10 ppm upfield shift) .
  • IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O dimers) and dihedral angles between functional groups .

Table 2: Spectroscopic Signatures

TechniqueKey Peaks/FeaturesDiagnostic Utility
¹H NMRδ 7.8 (H-7), δ 12.3 (COOH)Regiochemistry confirmation
¹³C NMRδ 165 (C=O), δ 115 (C-Br)Functional group identification
X-rayO–H⋯O (2.60–2.70 Å)Solid-state packing analysis

Q. How should researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Advanced Research Focus
Discrepancies often arise from solvent effects, implicit vs. explicit solvation models, or incomplete conformational sampling. Mitigation strategies:

Benchmark Computational Methods : Compare DFT (B3LYP) vs. MP2 calculations to assess electron correlation effects on bromine’s electronic environment .

Experimental Validation : Repeat reactions under inert atmospheres to rule out oxidative side reactions.

Data Transparency : Document raw computational inputs (e.g., basis sets, solvation parameters) and experimental replicates to enable cross-validation .

Q. What strategies are recommended for overcoming low yields in the bromination step during the synthesis of this compound derivatives?

Advanced Research Focus
Low yields may stem from competing electrophilic aromatic substitution (EAS) at alternative positions or bromine scavenging:

  • Directing Groups : Install temporary electron-withdrawing groups (e.g., nitro) at the 6-position to steer bromination to the 4-position .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance EAS selectivity.
  • In Situ Quenching : Add Na₂S₂O₃ post-reaction to neutralize excess bromine and prevent degradation .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict solid-state reactivity?

Advanced Research Focus
Leverage X-ray crystallography and computational topology:

SHELX Refinement : Use SHELXL for high-resolution structure determination, focusing on O–H⋯O and N–H⋯O interactions (Table 1 in ).

Hirshfeld Surface Analysis : Map intermolecular contacts to identify dominant interactions (e.g., π-stacking vs. H-bonding).

Reactivity Prediction : Correlate H-bond strength (bond lengths < 2.8 Å) with susceptibility to thermal or photochemical degradation .

Q. What are the critical parameters for successful crystallization of this compound, and how can polymorphism be assessed?

Basic Research Focus
Crystallization success depends on solvent choice, temperature gradients, and nucleation control:

  • Solvent Screening : Use mixed solvents (e.g., EtOH/H₂O) to balance solubility and polarity.
  • Polymorphism Detection : Perform PXRD on multiple batches and compare with single-crystal data to identify polymorphic forms .
  • SHELXTL Workflow : Employ the Bruker SHELXTL suite for phase identification and refinement of twinned crystals .

Properties

IUPAC Name

4-bromo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEJTFXNRYRHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646435
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-27-9
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (14.08 g, 352.1 mmol) in water (100 mL) was added a to a solution of 4-bromo-1H-indole-6-carboxylic acid methyl ester in methanol (14.91 mL, 58.7 mmol) at room temperature and stirred for 2.5 hours. The reaction mixture was concentrated in vacuo, 1N HCl was added, and the product was extracted with ethyl acetate to give 13.0 g of 4-bromo-1H-indole-6-carboxylic acid, which was used in the next step with no further purification. 1H NMR (400 MHz, CD3OD) δ 8.13 (t, J=1.0 Hz, 1H), 7.87 (d, J=1.3 Hz, 1H), 7.53 (t, J=3.4 Hz, 1H), 8.13 (d, J=4.2 Hz, 1H).
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